Gonadorelin acid trifluoroacetate vs gonadorelin acetate physicochemical properties
Gonadorelin acid trifluoroacetate vs gonadorelin acetate physicochemical properties
The following technical guide provides an in-depth physicochemical comparison of Gonadorelin salt forms, specifically addressing the critical distinction between the Trifluoroacetate (TFA) and Acetate counter-ions in drug development.
Physicochemical Profiling, Stability Implications, and Process Transition
Executive Summary & Nomenclature Clarification
In the development of Gonadorelin (GnRH) therapeutics, the choice of counter-ion—Trifluoroacetate (TFA) versus Acetate —is not merely a chemical detail but a critical determinant of biocompatibility, stability, and regulatory compliance.
While Gonadorelin Trifluoroacetate is the standard output of Solid-Phase Peptide Synthesis (SPPS) and HPLC purification, it is generally considered an intermediate . Gonadorelin Acetate is the requisite form for clinical application due to the toxicity and acidity associated with TFA.
CRITICAL NOMENCLATURE ALERT:
-
Gonadorelin (Amide): The active pharmaceutical ingredient (API). Sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1]
-
Gonadorelin Acid (Impurity): The deamidated, biologically inactive metabolite/degradant (...Gly-OH).
-
Note: This guide focuses on the TFA vs. Acetate salts of the active Gonadorelin Amide . The term "Gonadorelin acid trifluoroacetate" in literature often refers to the TFA salt of the inactive deamidated impurity, used strictly as an analytical standard.
Molecular Architecture & Stoichiometry
Gonadorelin is a decapeptide with basic residues (Arg, His) capable of protonation. The salt form dictates the effective molecular weight and pH environment of the solid state.
Comparative Chemical Identity
| Property | Gonadorelin Trifluoroacetate (TFA) | Gonadorelin Acetate |
| Role | Synthetic Intermediate / Raw API | Final Drug Substance (API) |
| Counter-ion Source | Trifluoroacetic Acid (Strong Acid, pKa ~0.[2][3]23) | Acetic Acid (Weak Acid, pKa ~4.76) |
| Stoichiometry | Typically x TFA (where x ≈ 1–2) | Typically x AcOH (where x ≈ 1–2) |
| Molecular Weight | Base (1182.3) + (x * 114.[4]02) | Base (1182.3) + (x * 60.05) |
| pH (1% Solution) | Acidic (pH 1.5 – 2.5) | Mildly Acidic (pH 4.5 – 6.0) |
| pKa Influence | Suppresses ionization of acidic groups | Buffering capacity near physiological pH |
Physicochemical Profiling
Solubility and Hygroscopicity
Both salts are highly soluble in water due to the polar nature of the peptide. However, their behavior in the solid state differs significantly.
-
TFA Salts: Tend to be less hygroscopic than acetate salts but form highly acidic solutions upon reconstitution.
-
Acetate Salts: Often exhibit higher hygroscopicity, requiring tighter humidity control during lyophilization and storage.
Thermal Stability & Degradation (The "Acid" Risk)
The most critical physicochemical difference is the local pH environment created by the counter-ion.
-
Mechanism: Residual TFA creates a low-pH microenvironment in the lyophilized cake or solution.
-
Consequence: This acidity catalyzes deamidation at the C-terminus, converting active Gonadorelin into inactive Gonadorelin Acid .
-
Acetate Advantage: Acetate acts as a weak buffer, maintaining a pH that minimizes hydrolysis and deamidation rates.
Biological Toxicity (In Vivo)
TFA is a strong ion-pairing agent that can persist in tissues.[5]
-
Cytotoxicity: TFA inhibits osteoblast proliferation and can alter cellular metabolism [1].
-
Immunogenicity: TFA-peptide complexes can trigger unintended immune responses, modifying the immunogenicity profile of the drug.
-
Regulatory Limit: While no strict global limit exists, industrial standards aim for <0.1% to <0.5% residual TFA in the final API, necessitating a salt exchange step.
Visualizing the Stability & Exchange Logic
The following diagram illustrates the degradation risk posed by TFA and the mandatory salt exchange workflow.
Figure 1: The stability risk of TFA salts leading to deamidation (Gonadorelin Acid) and the process flow to stable Acetate.
Manufacturing: The Salt Exchange Protocol
To convert the physicochemical profile from TFA (Synthesis) to Acetate (Final Form), a robust Ion Exchange (IEX) protocol is required.
Protocol: TFA to Acetate Exchange via HPLC
Objective: Reduce residual TFA to <0.5% and establish Acetate stoichiometry.
-
Column Selection: Use a preparative C18 Reverse-Phase HPLC column.
-
Equilibration: Equilibrate column with Ammonium Acetate (0.1M, pH 6.0) buffer.
-
Loading: Dissolve Gonadorelin TFA in water and load onto the column.
-
Wash Step (Critical): Flush with 5–10 column volumes of Ammonium Acetate buffer.
-
Elution: Elute the peptide using a gradient of Acetonitrile in dilute Acetic Acid (0.1% to 1%) .
-
Note: Do NOT use TFA in the mobile phase during elution.
-
-
Lyophilization: Freeze-dry the fractions. The volatile acetic acid and ammonium acetate are removed, leaving Gonadorelin Acetate .
Analytical Characterization Methods
Researchers must validate the salt form and purity using orthogonal methods.
Ion Chromatography (IC)
-
Purpose: Quantify residual Trifluoroacetate and Acetate anions.
-
Method: Anion-exchange column (e.g., Dionex IonPac AS11) with KOH gradient.
-
Target: TFA < 0.1% (w/w) generally preferred for parenteral formulations.
HPLC for Related Substances (Impurity Profiling)
-
Differentiation: Gonadorelin Acid (impurity) elutes earlier than Gonadorelin Amide (drug) on C18 RP-HPLC due to the loss of the hydrophobic amide group.
-
Standard: Use "Gonadorelin Acid Trifluoroacetate" (the reagent) as a reference standard to identify the deamidation peak.
19F-NMR Spectroscopy
-
Purpose: Highly sensitive detection of residual fluorinated species (TFA).
-
Advantage: Can detect trace TFA that might be missed by standard HPLC if UV absorbance is low.
References
-
Genscript. (2024). The Impact of TFA Counterion on Peptide Activity and Stability. Retrieved from [Link]
-
PubChem. (2024). Gonadorelin Acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Andrushchenko, V. V., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. Journal of Peptide Science. Retrieved from [Link]
Sources
- 1. Gonadorelin Acetate | C57H79N17O15 | CID 11980076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadorelin (6-D-Phe) Ditrifluoroacetate | Axios Research [axios-research.com]
- 5. genscript.com.cn [genscript.com.cn]
- 6. What is Gonadorelin Acetate used for? [synapse.patsnap.com]
